3-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide
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Overview
Description
3-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a butoxy group, and a dihydroacenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 3-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2-dihydroacenaphthylene-5-amine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide and dihydroacenaphthylene moieties.
Reduction: Reduced forms of the benzamide and butoxy groups.
Substitution: Substituted benzamide derivatives with various nucleophiles.
Scientific Research Applications
3-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide
- Phenyl boronic acid (PBA) containing BODIPY dyes
Uniqueness
3-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide is unique due to its combination of a butoxy group, a benzamide core, and a dihydroacenaphthylene moiety. This structural complexity provides it with distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-2-3-14-28-19-8-4-7-18(15-19)23(27)26-24(29)25-21-13-12-17-11-10-16-6-5-9-20(21)22(16)17/h4-9,12-13,15H,2-3,10-11,14H2,1H3,(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYKKTUTPZRPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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